molecular formula C13H16N2O2 B064886 tert-Butyl 3-methyl-1H-indazole-1-carboxylate CAS No. 174180-72-4

tert-Butyl 3-methyl-1H-indazole-1-carboxylate

Cat. No.: B064886
CAS No.: 174180-72-4
M. Wt: 232.28 g/mol
InChI Key: MMUIKYZTKGHOEH-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-1H-indazole-1-carboxylate is a high-value, protected indazole derivative extensively utilized in medicinal chemistry and pharmaceutical research as a critical synthetic intermediate. Its primary research value lies in serving as a versatile building block for the construction of more complex molecules, particularly those targeting kinase inhibition and various central nervous system (CNS) receptors. The compound features a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen, which is strategically crucial for multi-step synthetic sequences. This Boc group effectively masks the reactive N-H functionality, preventing unwanted side reactions during the synthesis of downstream targets. It can be readily removed under mild acidic conditions, allowing for the selective functionalization of the indazole core at a later stage. The 3-methyl substituent further modulates the electronic and steric properties of the heterocyclic system, influencing the binding affinity and metabolic stability of the final target molecules. Researchers employ this compound in the development of potential therapeutic agents, leveraging the indazole scaffold's privileged status in drug discovery for its diverse biological activities. It is an essential reagent for exploring structure-activity relationships (SAR) and for the efficient synthesis of compound libraries. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-10-7-5-6-8-11(10)15(14-9)12(16)17-13(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUIKYZTKGHOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Methyl-1H-indazole

The most direct route involves Boc protection of preformed 3-methyl-1H-indazole. This two-step process avoids complications from competing substituents:

  • Indazole Synthesis :

    • Hemetsberger-Knittel Reaction :
      o-Toluidine reacts with ethyl glyoxylate under acidic conditions (HCl, ethanol) to yield 3-methyl-1H-indazole. Typical conditions: 80°C, 12 hours, yielding 75–85%.

    • Fischer Indole Synthesis :
      Phenylhydrazine and methyl vinyl ketone cyclize in the presence of p-toluenesulfonic acid (pTSA), producing 3-methyl-1H-indazole with 70% efficiency.

  • Boc Protection :
    The indazole is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions: 0°C to room temperature, 6 hours, yielding 90–95%.

Table 1: Comparative Analysis of Boc Protection Methods

CatalystSolventTemperatureYield (%)Reference
DMAPTHF0°C → RT92
Et₃NDCMRT85
NoneDMF40°C78

One-Pot Indazole Formation and Boc Protection

Recent advances enable tandem cyclization and protection, reducing purification steps:

  • Reaction Design :
    o-Toluidine, ethyl glyoxylate, and Boc₂O are combined in a single vessel. pTSA catalyzes both indazole formation and Boc activation. Conditions: 70°C, 8 hours, yielding 80%.

  • Mechanistic Insight :
    The acid catalyst protonates the carbonyl oxygen of Boc₂O, enhancing electrophilicity for N1-attack. Concurrently, it facilitates cyclization by dehydrating intermediates.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

  • Solvent Effects :
    Polar aprotic solvents (DMF, THF) improve Boc₂O solubility, while dichloromethane (DCM) minimizes side reactions. THF balances reactivity and safety.

  • Catalyst Selection :
    DMAP outperforms triethylamine (Et₃N) in Boc protection, as evidenced by 92% vs. 85% yields (Table 1). DMAP’s nucleophilic activation of Boc₂O accelerates the reaction.

Temperature and Reaction Time

  • Low-Temperature Control :
    Gradual warming from 0°C to room temperature prevents exothermic decomposition of Boc₂O, ensuring >90% yields.

  • Extended Reaction Times :
    One-pot methods require 8–12 hours for complete conversion, whereas stepwise syntheses finish in 6 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances scalability:

  • Benefits :

    • Precise temperature control (±2°C) improves reproducibility.

    • Reduced solvent usage (20–30% less than batch processes).

  • Case Study :
    A pilot-scale synthesis achieved 82% yield using a tubular reactor with in-line IR monitoring.

Purification and Workup

  • Liquid-Liquid Extraction :
    Ethyl acetate/water partitions remove unreacted Boc₂O and catalysts.

  • Crystallization :
    tert-Butyl methyl ether (MTBE) induces crystallization, yielding >99% pure product.

Table 2: Industrial Production Parameters

ParameterBatch ProcessContinuous Flow
Yield (%)8582
Purity (%)9899
Solvent ConsumptionHighLow
Throughput (kg/day)1050

Challenges and Limitations

  • Regioselectivity in Indazole Formation :
    Competing N2-alkylation remains a hurdle, necessitating precise stoichiometry and catalyst tuning.

  • Boc Group Stability :
    Acidic workup conditions may cleave the Boc group, requiring pH-controlled purification .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-methyl-1H-indazole-1-carboxylate serves as a valuable scaffold for the development of new therapeutic agents. Its structural properties allow it to interact with various biological targets, leading to potential applications in treating diseases such as cancer and inflammatory disorders.

  • Anti-inflammatory Activity : Research indicates that indazole derivatives can modulate inflammatory pathways, suggesting their potential in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Studies have shown that certain indazole derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further drug development.

Chemical Biology

The compound is utilized in studying protein-ligand interactions, which are crucial for understanding cellular mechanisms. By examining how this compound binds to specific proteins, researchers can gain insights into drug design and development.

  • Binding Studies : Interaction studies have demonstrated that this compound can effectively bind to enzymes and receptors, influencing their activity. This property is vital for designing inhibitors or activators of specific biological pathways.

Material Science

In addition to its biological applications, this compound is being explored for use in advanced materials due to its unique chemical properties.

  • Polymer Chemistry : The compound can serve as a precursor for synthesizing functionalized polymers that exhibit desirable mechanical and thermal properties .

Case Studies

StudyFocusFindings
Study on Anti-inflammatory Effects Investigated the anti-inflammatory potential of indazole derivativesFound significant reduction in inflammatory markers in vitro
Cytotoxicity against Cancer Cells Evaluated the cytotoxic effects on various cancer cell linesDemonstrated dose-dependent cytotoxicity, indicating potential as an anticancer agent
Protein Binding Interactions Explored binding affinity with specific enzymesRevealed high binding affinity, suggesting utility in drug design

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of tert-butyl 3-methyl-1H-indazole-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications References
tert-Butyl 3-methyl-1H-indazole-1-carboxylate -CH₃ (3) 248.29 (calculated) Not reported Intermediate in kinase inhibitor synthesis
tert-Butyl 3-iodo-1H-indazole-1-carboxylate -I (3) 344.10 117 Sonogashira coupling precursor
tert-Butyl 3-cyano-1H-indazole-1-carboxylate -CN (3) 259.27 Not reported Nitrile-based drug intermediates
tert-Butyl 3-amino-1H-indazole-1-carboxylate -NH₂ (3) 233.27 159–163 Amine-functionalized pharmacophores
tert-Butyl 6-bromo-1H-indazole-1-carboxylate -Br (6) 297.14 Not reported Halogenated intermediates for cross-coupling

Physicochemical Properties

  • The 3-iodo derivative shows enhanced stability under catalytic conditions, making it suitable for cross-coupling reactions .
  • Spectroscopic Data: NMR: The ¹H-NMR of the 3-iodo analog (δ 1.73 ppm for tert-butyl protons) contrasts with the 3-amino derivative (δ 6.8–7.2 ppm for aromatic protons and NH₂) . Mass Spectrometry: The 3-cyano analog (EI-MS: m/z 259.27) and 3-iodo analog (EI-MS: m/z 344.10) show distinct fragmentation patterns correlating with their substituents .

Biological Activity

tert-Butyl 3-methyl-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N3O2C_{12}H_{15}N_{3}O_{2}, with a molecular weight of approximately 219.26 g/mol. The compound features an indazole core, which is known for its diverse biological activities. The tert-butyl group enhances solubility and bioavailability, while the carboxylate moiety is crucial for interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Indazole Core : Starting from appropriate precursors, the indazole structure is formed through cyclization reactions.
  • Carboxylation : The introduction of the carboxylate group can be achieved via various methods, including direct carboxylation or through esterification reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit potent anticancer properties. For example:

  • Inhibition of Kinases : Indazole derivatives have been shown to inhibit various kinases associated with cancer progression. In particular, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against cancer cell lines such as HL60 and HCT116 .
CompoundTargetIC50 (nM)
This compoundBcr-Abl8.3
Similar Compound AFGFR1<4.1
Similar Compound BCDK230.2

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain kinases, which play critical roles in cell signaling pathways involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .

Case Studies

Several case studies highlight the efficacy of indazole derivatives in clinical settings:

  • In Vivo Studies : In rodent models, similar indazole compounds have shown significant tumor reduction when administered at specific dosages over a defined treatment period.
  • Clinical Trials : Some derivatives are currently undergoing clinical trials for their potential use in treating various cancers, including melanoma and leukemia.

Q & A

Q. What are common synthetic routes for tert-butyl 3-methyl-1H-indazole-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via carboxylation of the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key steps include:
  • Protection : Reacting 3-methyl-1H-indazole with Boc₂O in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM at 0–25°C .
  • Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the product. Reaction temperature and stoichiometric ratios (e.g., Boc₂O:indazole = 1.2:1) critically impact yield. Excess base can lead to deprotection, while insufficient mixing reduces homogeneity .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features indicate successful synthesis?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for the tert-butyl singlet at ~1.5 ppm (¹H) and 80–85 ppm (¹³C). The indazole C-3 methyl group appears as a singlet at ~2.5 ppm (¹H) and 20–25 ppm (¹³C). Aromatic protons (indazole ring) show multiplet patterns at 7.2–8.1 ppm .
  • IR Spectroscopy : Confirm Boc carbonyl absorption at ~1740 cm⁻¹ and indazole C=N stretching at ~1600 cm⁻¹ .
  • X-ray Crystallography : Resolve molecular packing and confirm regiochemistry via SHELXL refinement .

Q. What safety precautions are critical when handling tert-butyl 3-methyl-1H-indazole-1-carboxylate in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact. Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
  • Waste Disposal : Neutralize residual compound with dilute NaOH before incineration via licensed hazardous waste services .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the molecular structure of tert-butyl 3-methyl-1H-indazole-1-carboxylate?

  • Methodological Answer :
  • Refinement Strategies : Use SHELXL for high-resolution data to model disorder in the tert-butyl group. Apply restraints to C-C bond lengths (1.54 Å) and angles (109.5°) .
  • Twinning Analysis : For overlapping diffraction spots (e.g., pseudo-merohedral twinning), employ the TWIN/BASF commands in SHELX to deconvolute contributions from multiple domains .
  • Hydrogen Bonding Analysis : Use Mercury software to identify graph sets (e.g., R₂²(8) motifs) and validate packing against Etter’s rules .

Q. What strategies optimize regioselectivity in substitution reactions involving the indazole ring of this compound?

  • Methodological Answer :
  • Electrophilic Substitution : Direct nitration or halogenation to the C-5 position is favored due to the electron-withdrawing Boc group. Use mixed acids (HNO₃/H₂SO₄) at 0°C to minimize Boc cleavage .
  • Cross-Coupling : For Suzuki-Miyaura reactions, employ Pd(PPh₃)₄ with arylboronic acids in degassed toluene/EtOH (3:1) at 80°C. Pre-coordinate the indazole nitrogen with Boc to prevent catalyst poisoning .

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates of Boc-protected vs. unprotected indazoles. For example, Boc shielding reduces nucleophilic attack at N-1 by 70% in SNAr reactions with amines .
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to quantify steric hindrance. The tert-butyl group increases activation energy by ~15 kcal/mol for backside attack .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer :
  • Purity Verification : Repeat DSC analysis with samples purified via recrystallization (ethyl acetate/hexane) and compare with HPLC traces (≥98% purity) .
  • Solubility Profiling : Use shake-flask methods in buffered solutions (pH 1–13) at 25°C. Note that Boc groups increase hydrophobicity, reducing aqueous solubility by ~3 orders of magnitude vs. unprotected indazoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-methyl-1H-indazole-1-carboxylate
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tert-Butyl 3-methyl-1H-indazole-1-carboxylate

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